3-Methyl-5-phenylbenzene-1-sulfonyl chloride
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Overview
Description
3-Methyl-5-phenylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S and a molecular weight of 266.75 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylbenzene-1-sulfonyl chloride typically involves the sulfonation of 3-Methyl-5-phenylbenzene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the subsequent chlorination is usually carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is often used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-Methyl-5-phenylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: It is used to modify biomolecules such as proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can alter the chemical and physical properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Lacks the methyl and phenyl substituents, making it less sterically hindered and more reactive.
Toluene-4-sulfonyl chloride (Tosyl chloride): Contains a methyl group at the para position, commonly used in organic synthesis for similar purposes.
Methanesulfonyl chloride (Mesyl chloride): A simpler sulfonyl chloride with a single methyl group, often used for sulfonation reactions.
Uniqueness
3-Methyl-5-phenylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the steric effects in its reactions. This makes it a valuable intermediate for synthesizing complex organic molecules with specific structural requirements.
Properties
IUPAC Name |
3-methyl-5-phenylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-12(11-5-3-2-4-6-11)9-13(8-10)17(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFXIRLTDZSVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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